BenchChemオンラインストアへようこそ!

1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

This N-sulfonyl piperidine-pyrazole hybrid (CAS 2176152-29-5) features a precise 3-fluorophenylsulfonyl and C-3 pyrazole substitution. Minor structural changes produce order-of-magnitude shifts in IRAK4/FXa potency, solubility, and exposure. Use for cassette PK studies to quantify solubility-exposure trade-offs, or as a γ-secretase inhibitor scaffold. Confirm exact substitution to avoid biological misclassification.

Molecular Formula C15H18FN3O2S
Molecular Weight 323.39
CAS No. 2176152-29-5
Cat. No. B2577582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2176152-29-5
Molecular FormulaC15H18FN3O2S
Molecular Weight323.39
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C15H18FN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3
InChIKeyJAILGODSDKZTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176152-29-5): Structural Identity and Pharmacophore Classification for Procurement Decisions


1-((3-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176152-29-5) is a synthetic, dual-heterocyclic small molecule with molecular formula C15H18FN3O2S and a molecular weight of 323.39 g·mol⁻¹ . The compound belongs to the pharmacologically privileged class of N-sulfonyl piperidine-pyrazole hybrids, a scaffold that has yielded potent inhibitors of interleukin‑1 receptor‑associated kinase 4 (IRAK4), factor Xa, and γ‑secretase across multiple drug‑discovery campaigns [1][2][3]. The specific substitution pattern—a 3‑fluorophenylsulfonyl group on the piperidine nitrogen and a 1‑methyl‑1H‑pyrazol‑3‑yl group at the piperidine C‑3 position—creates a unique vector arrangement that is not replicated by any single approved drug or well‑characterized probe molecule, making direct off‑the‑shelf substitution unreliable without confirmatory profiling.

Why Closely Related N-Sulfonyl Piperidine-Pyrazole Analogs Cannot Substitute for CAS 2176152-29-5 Without Quantitative Bridging Data


The N‑sulfonyl piperidine‑pyrazole chemotype exhibits an exceptionally steep structure–activity relationship (SAR) where minor changes in the sulfonyl aryl group, the pyrazole N‑1 substituent, or the piperidine substitution position produce order‑of‑magnitude shifts in potency, selectivity, solubility, and oral exposure [1][2][3]. In the IRAK4 inhibitor series, replacing an N‑alkyl piperidine with an N‑sulfonyl analogue improved rodent oral exposure but sharply reduced aqueous solubility, while altering the pyrazole N‑1 substituent from methyl to pyridine or fluorophenyl shifted IRAK4 IC50 values by >20‑fold [1]. Similarly, in the factor Xa series, moving the sulfonyl attachment from the phenyl ring to a heterocycle or changing the piperidine connection point (C‑3 vs. C‑4) altered Ki values from nanomolar to micromolar [2]. For CAS 2176152‑29‑5, the combination of a meta‑fluorophenylsulfonyl group and a C‑3 pyrazole attachment represents a precise pharmacophore geometry. Procuring a generic “N‑sulfonyl piperidine‑pyrazole” without verifying this exact substitution pattern (including fluorine position and piperidine connectivity) carries a high risk of obtaining a compound with fundamentally different biological, physicochemical, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 1-((3-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Relative to Structural Analogs


Meta-Fluorophenylsulfonyl Substitution Confers a Distinct Rotameric and Electronic Profile Compared to para-Fluoro, Chloro, or Heterocyclic Sulfonyl Analogs

In the closely related IRAK4 amidopyrazole inhibitor series, an ortho‑fluorophenyl N‑1 substituent on the pyrazole ring (analogue 25) delivered IRAK4 IC50 = 40 nM, while the corresponding unsubstituted phenyl analogue (analogue 20) was significantly less potent [1]. Although the fluorine in CAS 2176152‑29‑5 resides on the sulfonyl phenyl ring rather than the pyrazole, the meta‑fluorine position is predicted to electronically deshield the sulfonyl group (Hammett σₘ = 0.34), increasing the sulfonamide nitrogen’s hydrogen‑bond acceptor capacity relative to para‑fluoro (σₚ = 0.06) or chloro (σₘ = 0.37 but with larger van der Waals radius) analogs [2]. This electronic modulation is expected to alter both target binding kinetics and metabolic stability compared to the commonly available 4‑chlorophenylsulfonyl analog (CAS 2198237‑93‑1) and the 5‑ethylthiophen‑2‑ylsulfonyl analog (CAS 2176152‑13‑7). No direct head‑to‑head biochemical comparison among these exact compounds has been published; the differentiation rests on established physical‑organic principles applied to the IRAK4 SAR framework.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

N‑Sulfonyl Piperidine Analogs in the IRAK4 Series Demonstrate Enhanced Rodent Oral Exposure but Reduced Solubility Compared to N‑Alkyl Counterparts

In the IRAK4 amidopyrazole series reported by McElroy et al., N‑sulfonyl piperidine analogs as a class exhibited good rodent oral exposure but consistently poor aqueous solubility (<5 µM), whereas N‑alkyl piperidine analogs showed excellent solubility (>200 µM) but reduced or undetectable plasma exposure after oral dosing [1]. Compound 30 (N‑alkyl piperidine with ortho‑fluorophenyl pyrazole) achieved IRAK4 IC50 = 13 nM, excellent solubility, and modest rat AUC, while the optimized N‑methyl piperazine 32 (IRAK4 IC50 = 5 nM, rat AUC = 1.7 µM·h) ultimately delivered the best balance [1]. CAS 2176152‑29‑5, bearing an N‑sulfonyl group, is predicted to fall into the “good exposure, poor solubility” class, making it a relevant comparator for assessing whether a 3‑fluorophenylsulfonyl group can improve solubility over the phenyl or methylsulfonyl analogs reported in the study.

Pharmacokinetics IRAK4 Inhibition Oral Bioavailability

C‑3 Pyrazole Attachment on Piperidine Provides a Distinct Kinase Selectivity Fingerprint Compared to C‑4 Pyrazole or Piperazine Analogs

X‑ray crystallography of IRAK4 inhibitor 1 bound to the kinase domain revealed that the pyrazole C‑3 piperidine substituent points toward solvent, allowing substantial modification without loss of potency, while the C‑3 (rather than C‑4) attachment positions the pyrazole ring for a critical edge‑to‑face interaction with Tyr262 [1]. In the factor Xa series, the optimal piperidine connection was at the P4 aryl position (N‑arylpiperidinyl), not C‑3, with fused pyrazole analog 16a achieving FXa Ki = 0.35 nM [2]. CAS 2176152‑29‑5, with a C‑3 pyrazole attachment, is structurally aligned with the IRAK4‑selective binding mode rather than the factor Xa‑optimized geometry, suggesting it may retain the unusual kinase selectivity profile observed for C‑3 piperidine analogs (for compound 27, only IRAK4 showed >80% inhibition at 10 µM in a 108‑kinase panel) [1].

Kinase Selectivity Profiling IRAK4 Structure-Based Drug Design

Pyrazolopiperidine Sulfonamide Scaffold Demonstrates Superior γ‑Secretase APP Potency and Metabolic Stability Over Original N‑Bicyclic Sulfonamide Series

Ye et al. (2010) reported that incorporating a pyrazole substituent into the piperidine sulfonamide core significantly increased amyloid precursor protein (APP) potency and translated to improved in vivo efficacy compared to the original N‑bicyclic sulfonamide scaffold [1]. Sulfone‑containing analogs in this series were well tolerated at 3 mg·kg⁻¹ in a three‑month Tg2576 mouse model study [2]. CAS 2176152‑29‑5, as a pyrazole‑substituted piperidine sulfonamide, embodies the key structural determinants (sulfonamide‑pyrazole‑piperidine connectivity) that drove the potency and tolerability gains in this program.

γ‑Secretase Inhibition Alzheimer’s Disease Metabolic Stability

Recommended Application Scenarios for 1-((3-Fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2176152-29-5) Based on Quantitative Differentiation Evidence


IRAK4 Kinase Inhibitor Lead Optimization: Solubility–Exposure Trade-Off Benchmarking

Use CAS 2176152‑29‑5 as a representative N‑sulfonyl piperidine‑pyrazole probe in cassette pharmacokinetic studies in rodents to experimentally quantify the solubility–exposure trade‑off documented for this chemotype [1]. Directly compare its rat AUC and kinetic solubility against the published values for N‑alkyl analog 30 (solubility >200 µM, AUC 0.3 µM·h) and optimized piperazine 32 (solubility >200 µM, AUC 1.7 µM·h) to determine whether the 3‑fluorophenylsulfonyl group shifts the balance toward improved exposure without the severe solubility penalty observed for other N‑sulfonyl analogs [1].

Kinase Selectivity Fingerprinting of C‑3 Pyrazole Piperidine Geometry

Submit CAS 2176152‑29‑5 to a broad kinase selectivity panel (≥100 kinases) at 10 µM to test the prediction, based on crystallographic alignment with IRAK4 inhibitor 1, that the C‑3 pyrazole attachment geometry confers high selectivity (≤2 kinases inhibited >80%) analogous to compound 27 [1]. Compare the resulting selectivity score against published data for C‑4 pyrazole or N‑arylpiperidinyl analogs (e.g., factor Xa series) to validate the geometry‑selectivity hypothesis [2].

γ‑Secretase Modulator Scaffold Validation: Pyrazolopiperidine Sulfonamide Core

Employ CAS 2176152‑29‑5 as a core scaffold for synthesizing a focused library of pyrazolopiperidine sulfonamides targeting γ‑secretase, leveraging the published evidence that this scaffold class achieves superior APP potency, improved metabolic stability, and three‑month in vivo tolerability at 3 mg·kg⁻¹ in the Tg2576 mouse model compared to earlier N‑bicyclic sulfonamide cores [1][2]. Prioritize the 3‑fluorophenylsulfonyl variant for initial SAR exploration to assess whether meta‑fluorine substitution further enhances metabolic stability or CNS penetration relative to unsubstituted phenylsulfonyl analogs.

Quote Request

Request a Quote for 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.